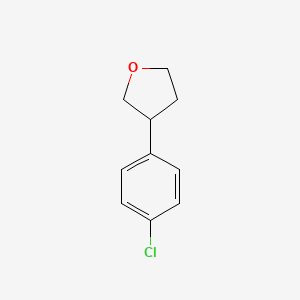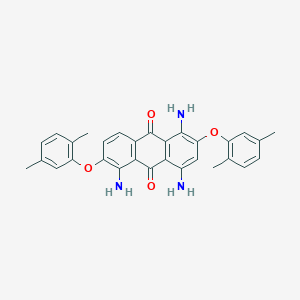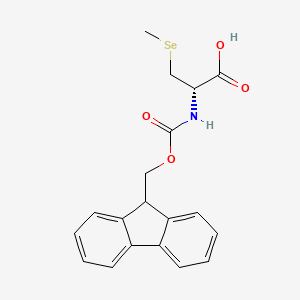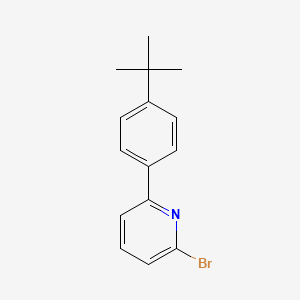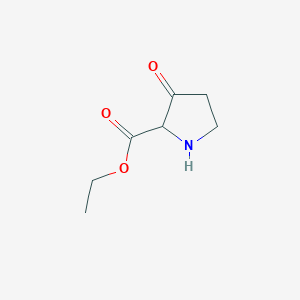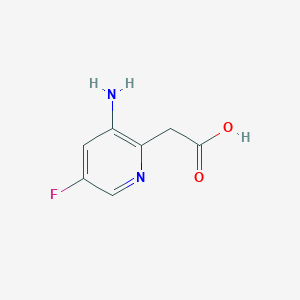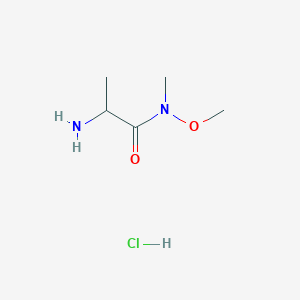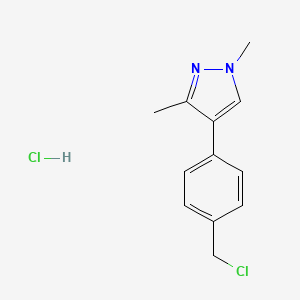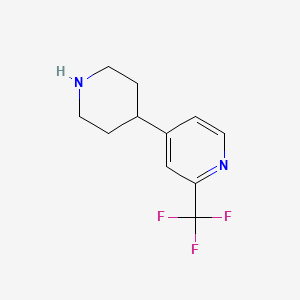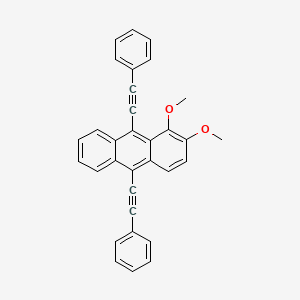
1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene is an aromatic hydrocarbon derivative of anthracene. This compound is known for its strong fluorescence and is used in various scientific and industrial applications due to its unique photophysical properties .
準備方法
The synthesis of 1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity . The process involves the coupling of 1,2-dimethoxyanthracene with phenylacetylene in the presence of a palladium catalyst and a base. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions .
化学反応の分析
1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
科学的研究の応用
1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe due to its strong fluorescence properties . In biology, it is used in imaging and diagnostic applications. In medicine, it is explored for its potential use in photodynamic therapy. Industrially, it is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
作用機序
The mechanism of action of 1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene involves its interaction with light. Upon absorption of light, the compound undergoes a transition to an excited state, which then returns to the ground state by emitting light. The molecular targets and pathways involved in this process include the electronic states of the compound and the surrounding environment, which can affect the efficiency and wavelength of the emitted light .
類似化合物との比較
1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene is unique compared to other similar compounds due to its specific substitution pattern and strong fluorescence properties. Similar compounds include 9,10-bis(phenylethynyl)anthracene, which also exhibits strong fluorescence but has different photophysical properties due to the absence of methoxy groups . Other related compounds include 9-(4-phenyl)anthracene and 9-(4-phenylethynyl)anthracene, which have different substituents and therefore different properties .
特性
CAS番号 |
80034-23-7 |
|---|---|
分子式 |
C32H22O2 |
分子量 |
438.5 g/mol |
IUPAC名 |
1,2-dimethoxy-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C32H22O2/c1-33-30-22-21-29-27(19-17-23-11-5-3-6-12-23)25-15-9-10-16-26(25)28(31(29)32(30)34-2)20-18-24-13-7-4-8-14-24/h3-16,21-22H,1-2H3 |
InChIキー |
VKRGDXVDWQUWAD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C3=CC=CC=C3C(=C2C=C1)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



